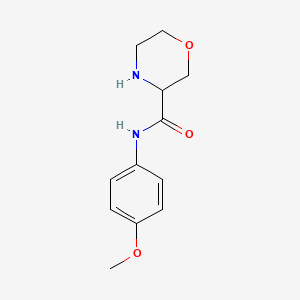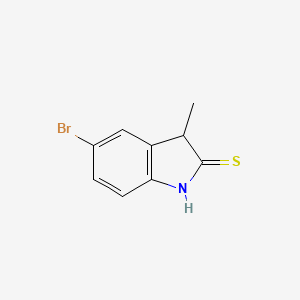
5-Bromo-3-methylindoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methylindoline-2-thione is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylindoline-2-thione typically involves the reaction of crude amine with the appropriate isothiocyanate and triethylamine in methanol . The key step in the preparation is the reaction of oxime with bromine in a solvent mixture of anhydrous dichloromethane and methanol . The yields of these reactions are generally good, ranging from 59% to 66% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylindoline-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted indoline derivatives .
Scientific Research Applications
5-Bromo-3-methylindoline-2-thione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylindoline-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be due to its ability to interfere with cell division processes . The exact molecular targets and pathways, however, are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Another brominated indole derivative with similar chemical properties.
3-Methylindole: A methylated indole derivative with distinct biological activities.
Indoline-2-thione: A sulfur-containing indole derivative with unique reactivity.
Uniqueness
5-Bromo-3-methylindoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8BrNS |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
5-bromo-3-methyl-1,3-dihydroindole-2-thione |
InChI |
InChI=1S/C9H8BrNS/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) |
InChI Key |
DIIQHRUXHYXQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine](/img/structure/B11784569.png)
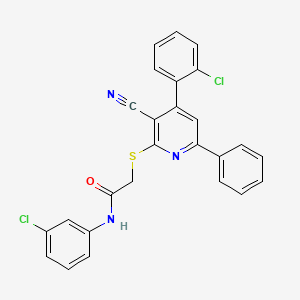

![2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11784578.png)

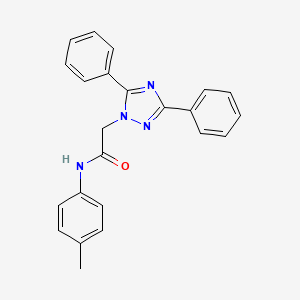
![Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate](/img/structure/B11784591.png)

![4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11784601.png)

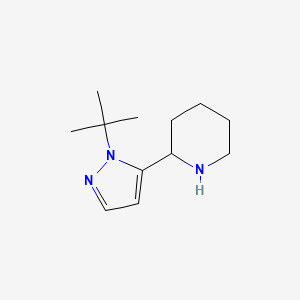
![5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784625.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B11784631.png)
